An In-Depth Technical Guide to 4-Phenylpiperazin-1-ol: Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to 4-Phenylpiperazin-1-ol: Structure, Properties, and Pharmacological Profile
Executive Summary: This guide provides a comprehensive technical overview of 4-Phenylpiperazin-1-ol, a derivative of the versatile phenylpiperazine scaffold. Phenylpiperazine-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, targeting crucial receptors in the central nervous system (CNS). This document details the molecular structure, physicochemical properties, synthesis, and analytical characterization of 4-Phenylpiperazin-1-ol. Furthermore, it explores its pharmacological profile, particularly its interactions with dopaminergic and serotonergic systems, and provides a detailed experimental protocol for a receptor binding assay to assess its affinity for the dopamine D2 receptor. This guide is intended for researchers and professionals in drug discovery and development, offering foundational knowledge and practical insights into the evaluation of this and similar compounds.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structure, featuring two nitrogen atoms at opposite positions in a six-membered ring, allows for diverse substitutions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[2] When combined with a phenyl group, the resulting N-phenylpiperazine moiety becomes a key pharmacophore for a multitude of CNS-active agents, including antidepressants, antipsychotics, and anxiolytics.[3][4] These compounds often exert their effects by modulating neurotransmitter systems, with prominent activity at dopamine and serotonin receptors.[1][4]
4-Phenylpiperazin-1-ol, also known as 1-hydroxy-4-phenylpiperazine, is a hydroxylated derivative of 1-phenylpiperazine. The introduction of a hydroxyl group at the N-1 position is a critical modification that can significantly alter the compound's polarity, metabolic stability, and receptor interaction profile compared to its parent compound, 1-phenylpiperazine. This guide will delve into the specific characteristics imparted by this structural feature.
Molecular Structure and Physicochemical Properties
Chemical Structure
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IUPAC Name: 4-phenylpiperazin-1-ol
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Molecular Formula: C₁₀H₁₄N₂O
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SMILES: C1CN(CCN1O)C2=CC=CC=C2
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InChI: InChI=1S/C10H14N2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2
Physicochemical Data
The following table summarizes key physicochemical properties for 4-Phenylpiperazin-1-ol and its parent compound, 1-phenylpiperazine, for comparative purposes.
| Property | 4-Phenylpiperazin-1-ol (Predicted) | 1-Phenylpiperazine (Experimental) | Reference |
| Molecular Weight | 178.23 g/mol | 162.23 g/mol | [5] |
| Appearance | - | Clear colorless to yellow liquid | [6] |
| Boiling Point | - | 286 °C | [7] |
| Density | - | 1.062 g/mL at 25 °C | |
| pKa (most basic) | 6.8 (Predicted) | 8.71 | [7] |
| Water Solubility | - | Insoluble | [6] |
| LogP (Predicted) | 1.3 | 1.9 |
Synthesis and Characterization
Synthetic Strategy
The synthesis of N-substituted phenylpiperazines is a well-established process in organic chemistry. A common and effective method involves the cyclization reaction between an appropriate aniline and bis(2-chloroethyl)amine hydrochloride.[1][8] This reaction is typically performed at high temperatures, often without a solvent, to drive the reaction to completion.[8] The resulting hydrochloride salt is then neutralized with a base to yield the free N-phenylpiperazine.
The subsequent N-hydroxylation to form 4-Phenylpiperazin-1-ol is a more specialized step. While direct N-oxidation of piperazines can be achieved, it often requires specific oxidizing agents and careful control of reaction conditions to avoid over-oxidation or side reactions.
Caption: General synthetic workflow for 4-Phenylpiperazin-1-ol.
Analytical Characterization
Confirmation of the structure and assessment of purity for 4-Phenylpiperazin-1-ol and its intermediates rely on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the parent compound, 1-phenylpiperazine, characteristic signals include aromatic protons (δ ~6.8-7.3 ppm) and two distinct triplets for the piperazine methylene protons (δ ~3.0 and ~3.1 ppm).[9] Upon N-hydroxylation, shifts in the signals of the adjacent methylene protons would be expected.
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Mass Spectrometry (MS): MS is used to confirm the molecular weight. For 1-phenylpiperazine, the molecular ion peak [M]+ is observed at m/z 162.[9] For 4-Phenylpiperazin-1-ol, the corresponding peak would be at m/z 178.
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Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for assessing purity and for quantitative analysis in biological matrices.[10][11] Due to the similar physicochemical profiles of piperazine isomers and metabolites, developing specific chromatographic methods is crucial for accurate identification.[11]
Pharmacological Profile and Mechanism of Action
Overview of Biological Activity
Phenylpiperazine derivatives are renowned for their broad spectrum of CNS activities, largely stemming from their interactions with dopaminergic and serotonergic receptors.[1][12] The parent compound, 1-phenylpiperazine, acts as a monoamine releasing agent, with a modest selectivity for norepinephrine over serotonin and dopamine.[6]
The introduction of the N-hydroxy group in 4-Phenylpiperazin-1-ol is expected to modulate this activity. Hydroxylation generally increases polarity, which can affect blood-brain barrier penetration and receptor binding affinity. Often, N-hydroxylated compounds are metabolites of parent drugs and may possess their own unique pharmacological profiles, sometimes contributing to the overall therapeutic effect or side-effect profile.[13]
Mechanism of Action: Targeting Dopamine D2/D3 Receptors
Many phenylpiperazine-based antipsychotics and investigational drugs show high affinity for dopamine D2 and D3 receptors.[14][15] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Compounds can act as:
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Agonists: Mimic the action of dopamine.
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Antagonists: Block the action of dopamine.
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Partial Agonists: Elicit a submaximal response, acting as functional antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state.[14] This "dopamine stabilizing" effect is characteristic of some atypical antipsychotics.[16]
Given its structural similarity to other D2/D3 ligands, 4-Phenylpiperazin-1-ol is hypothesized to interact with these receptors. The precise nature of this interaction (agonist, antagonist, or partial agonist) would determine its functional effect on dopaminergic signaling.
Caption: Hypothesized signaling via the Dopamine D2 receptor.
In Vitro Experimental Workflow: Receptor Binding Assay
To experimentally determine the affinity of 4-Phenylpiperazin-1-ol for a target receptor, such as the dopamine D2 receptor, a competitive radioligand binding assay is a standard and robust method.
Principle of the Assay
This assay measures the ability of a test compound (the "competitor," e.g., 4-Phenylpiperazin-1-ol) to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Spiperone) from the receptor. The assay is performed using cell membranes prepared from cells expressing the target receptor. The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of the test compound. This allows for the determination of the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand), which can then be used to calculate the binding affinity constant (Ki).
Step-by-Step Protocol: [³H]-Spiperone Competitive Binding for Dopamine D2
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Causality: Every step is designed to isolate and measure the specific interaction between the compound and the D2 receptor, while minimizing non-specific binding and experimental variability.
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Preparation of Reagents:
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Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). The buffer mimics physiological ionic strength and pH to ensure receptor integrity.
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Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist. A stock solution is prepared in a suitable solvent (e.g., ethanol) and then diluted in assay buffer to a final concentration near its Kd value (e.g., 0.2 nM). Using a concentration near the Kd ensures a good signal-to-noise ratio.
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Test Compound: 4-Phenylpiperazin-1-ol. A stock solution (e.g., 10 mM in DMSO) is prepared and serially diluted to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). This wide range is crucial for accurately defining the entire competition curve.
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Non-Specific Binding Control: A high concentration of a known D2 ligand (e.g., 10 µM Haloperidol) is used to saturate the receptors, defining the amount of radioligand that binds to non-receptor components. This is a critical control for data validation.
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Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
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Assay Procedure:
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Plate Setup: The assay is performed in a 96-well plate. Each well will contain:
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50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of Non-Specific Control (e.g., Haloperidol).
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50 µL of the appropriate Test Compound dilution.
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50 µL of diluted [³H]-Spiperone.
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50 µL of cell membrane suspension.
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-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding reaction to reach equilibrium.
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Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold buffer to remove any remaining unbound ligand.
-
Causality: Rapid filtration and cold washing are essential to prevent the dissociation of the ligand-receptor complex during the separation step, ensuring the measured radioactivity accurately reflects the equilibrium state.
-
-
Detection:
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The filter mat is dried, and a scintillation cocktail is added to each filter spot.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter, measured in counts per minute (CPM).
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Data Analysis and Interpretation
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Calculate Specific Binding:
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Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
This self-validating step ensures that the signal being analyzed is solely from the ligand-receptor interaction.
-
-
Generate Competition Curve:
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Plot the percentage of specific binding against the logarithm of the test compound's concentration. The data should form a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
Use non-linear regression analysis to fit the data and determine the IC₅₀ value.
-
-
Calculate Ki:
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Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation:
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Ki = IC₅₀ / (1 + [L]/Kd)
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Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This calculation corrects for the presence of the radioligand, providing a true measure of the test compound's affinity.
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Safety and Handling
The parent compound, 1-phenylpiperazine, is classified as toxic if swallowed and can cause severe skin burns and eye damage.[5] Standard laboratory safety precautions should be strictly followed when handling 4-Phenylpiperazin-1-ol and its precursors. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Phenylpiperazin-1-ol is a structurally interesting derivative of the pharmacologically significant phenylpiperazine class. Its N-hydroxy modification differentiates it from its parent compound, likely altering its physicochemical and pharmacological properties. Based on its core scaffold, it is a promising candidate for investigation as a modulator of dopamine and serotonin receptors. The methodologies outlined in this guide, from synthesis and characterization to in vitro pharmacological assessment, provide a robust framework for researchers to explore the therapeutic potential and mechanism of action of this and related novel chemical entities.
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